molecular formula C15H16N2 B096913 N,N'-bis(2-methylphenyl)methanimidamide CAS No. 16596-01-3

N,N'-bis(2-methylphenyl)methanimidamide

Cat. No.: B096913
CAS No.: 16596-01-3
M. Wt: 224.3 g/mol
InChI Key: XPSKKIFRDZCDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(2-methylphenyl)methanimidamide is a methanimidamide derivative featuring two ortho-methyl-substituted phenyl groups attached to the central methanimidamide core. Methanimidamides are characterized by their N,N'-diaryl substitution, which influences steric and electronic properties, making them valuable in organometallic synthesis and materials science .

Properties

CAS No.

16596-01-3

Molecular Formula

C15H16N2

Molecular Weight

224.3 g/mol

IUPAC Name

N,N'-bis(2-methylphenyl)methanimidamide

InChI

InChI=1S/C15H16N2/c1-12-7-3-5-9-14(12)16-11-17-15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H,16,17)

InChI Key

XPSKKIFRDZCDFN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC=NC2=CC=CC=C2C

Canonical SMILES

CC1=CC=CC=C1NC=NC2=CC=CC=C2C

Other CAS No.

16596-01-3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications
N,N'-bis(2-methylphenyl)methanimidamide 2-methylphenyl (ortho) Not provided Not available Inferred: Steric hindrance, coordination chemistry
N,N'-bis(2,4-dimethylphenyl)methanimidamide 2,4-dimethylphenyl C₁₇H₂₀N₂ 16596-04-6 Higher steric bulk; potential use in heat-resistant polymers
N,N′-bis(2,6-diisopropylphenyl)methanimidamide (DippFormH) 2,6-diisopropylphenyl C₂₅H₃₅N₂ Not provided Bulky substituents; used in samarium(III) complexes for catalysis
N,N-bis(2-methoxyphenyl)ethanimidamide 2-methoxyphenyl C₁₆H₁₈N₂O₂ 7154-56-5 Electron-donating methoxy groups; synthesis yield up to 90%
Chlordimeform (Methanimidamide derivative) 4-chloro-2-methylphenyl, dimethyl C₁₀H₁₃ClN₂ 6164-98-3 Carcinogenic; banned due to toxicity
(Z)-N,N'-bis(2-methoxyphenyl)(methylsulfanyl)methanimidamide hydroiodide 2-methoxyphenyl, methylsulfanyl Not provided Not available Hydroiodide salt form; potential pharmaceutical applications
Key Observations:
  • In contrast, para-substituted analogs (e.g., 2,4-dimethylphenyl) may exhibit different electronic effects.
  • Electronic Effects : Methoxy groups (e.g., in N,N-bis(2-methoxyphenyl)ethanimidamide) are electron-donating, increasing solubility and altering fluorescence properties compared to methyl groups .
  • Toxicity: Chlorine-containing derivatives like Chlordimeform demonstrate heightened carcinogenicity, emphasizing the impact of substituent choice on safety profiles .

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